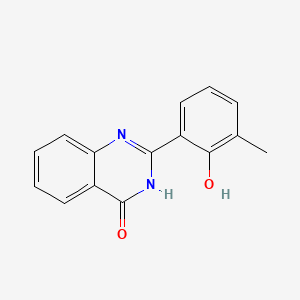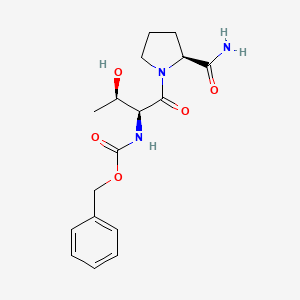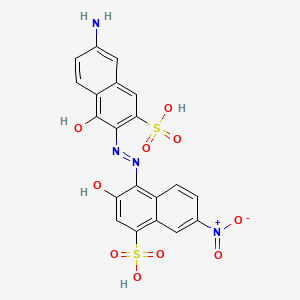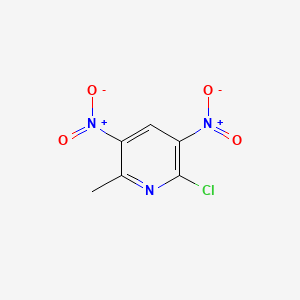
2-Chloro-6-methyl-3,5-dinitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-3,5-dinitropyridine is an organic compound with the molecular formula C6H4ClN3O4 It is a derivative of pyridine, characterized by the presence of chloro, methyl, and dinitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,5-dinitropyridine typically involves the nitration of 2-chloro-6-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and column chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
2-Chloro-6-methyl-3,5-dinitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-6-methyl-3,5-diaminopyridine.
Oxidation: 2-Chloro-6-carboxy-3,5-dinitropyridine.
科学研究应用
2-Chloro-6-methyl-3,5-dinitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, agrochemicals, and as an intermediate in the synthesis of other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-6-methyl-3,5-dinitropyridine involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with amino acids in proteins. The nitro groups can participate in redox reactions, potentially generating reactive nitrogen species that can modify cellular components .
相似化合物的比较
Similar Compounds
- 2-Chloro-3,5-dinitropyridine
- 2,6-Dichloro-3,5-dinitropyridine
- 2-Chloro-4-methyl-3,5-dinitropyridine
Uniqueness
2-Chloro-6-methyl-3,5-dinitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The presence of both chloro and methyl groups in the 2 and 6 positions, respectively, provides distinct steric and electronic effects compared to its analogs .
属性
IUPAC Name |
2-chloro-6-methyl-3,5-dinitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSVFRZTHCNRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698514 |
Source


|
| Record name | 2-Chloro-6-methyl-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15951-30-1 |
Source


|
| Record name | 2-Chloro-6-methyl-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)

![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)
![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)
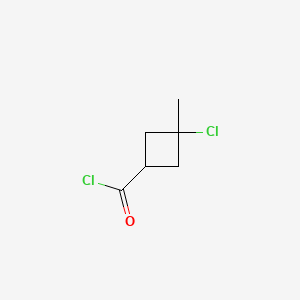
![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)

